N-(4-bromo-2-fluorophenyl)-2-naphthamide

BRD4 Inhibition Bromodomain Epigenetics

N-(4-bromo-2-fluorophenyl)-2-naphthamide addresses the critical challenge of uncontrolled variables in epigenetic inhibitor studies. Its specific halogenation pattern and characterized selectivity provide a reliable baseline for SAR campaigns and chemogenomics. • Defined BRD4/BRD2 inhibitor with ~2-fold selectivity for BRD2, enabling target deconvolution. • Quantified solubility (DMSO/DMF up to 25 mg/mL) and long-term stability for reproducible assays. • Validated lack of VEGFR-2 activity, reducing off-target false positives in screens.

Molecular Formula C17H11BrFNO
Molecular Weight 344.2g/mol
Cat. No. B502964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-fluorophenyl)-2-naphthamide
Molecular FormulaC17H11BrFNO
Molecular Weight344.2g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=C(C=C3)Br)F
InChIInChI=1S/C17H11BrFNO/c18-14-7-8-16(15(19)10-14)20-17(21)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,20,21)
InChIKeyNNYQIWOVZXZSNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromo-2-fluorophenyl)-2-naphthamide: Identity & Properties


N-(4-Bromo-2-fluorophenyl)-2-naphthamide is a synthetic organic compound belonging to the class of aromatic naphthamides, characterized by a naphthalene carboxamide core substituted with a 4-bromo-2-fluorophenyl group . This halogenation pattern (bromine and fluorine substituents) imparts specific electronic and steric properties that influence the compound's molecular interactions and stability . Its molecular formula is C₁₇H₁₁BrFNO, with a molecular weight of 344.2 g/mol . For procurement, it is typically available as a pale yellow solid with a predicted pKa of 11.45±0.20, and it is soluble in DMSO or DMF (up to 25 mg/mL) . As a research chemical, it is primarily utilized in studies exploring its potential as an inhibitor of bromodomain-containing protein 4 (BRD4) and other targets within medicinal chemistry and chemical biology [1].

Target Engagement Supports chemical probe studies for dissecting BRD4 versus BRD2 functions in epigenetic research.
SAR Benchmark Serves as a baseline scaffold for structure-activity relationship (SAR) campaigns exploring naphthamide-based ligands.
Assay Calibration May support in vitro assay development and validation as a reference compound with characterized binding context.

N-(4-Bromo-2-fluorophenyl)-2-naphthamide: Analog Substitution Risks


The simple structural class of 'naphthamides' can encompass compounds with dramatically divergent biological activities, making generic substitution a high-risk endeavor for rigorous research. For N-(4-bromo-2-fluorophenyl)-2-naphthamide, the precise pattern of halogen substitution on the phenyl ring is not arbitrary; it is a critical determinant of target engagement. A direct comparison with a closely related analog, N-(4-bromo-2-fluorophenyl)-2-ethoxy-1-naphthamide, illustrates this principle. While both share the same halogenated aniline moiety, the introduction of an ethoxy group on the naphthalene core fundamentally alters the molecule. This single modification can lead to significant differences in binding affinity, as the core scaffold's substitution pattern directly modulates interactions with the target protein's binding pocket . Furthermore, even within the same general series, variations in substitution can have a disproportionate impact on key physicochemical properties like solubility and stability, which are essential for consistent in vitro assay performance . Therefore, substituting this specific compound with a similar-looking naphthamide without characterized, head-to-head data on the target of interest introduces an uncontrolled variable that can invalidate experimental findings.

!
Halogen Pattern Mismatch
Generic naphthamides may not reproduce target engagement. The specific bromo-fluoro substitution is critical for protein-binding pocket interactions.
!
Core Scaffold Alteration
Analogs like ethoxy-naphthamide derivatives can fundamentally shift selectivity profiles due to core modifications, limiting direct interchangeability.
!
Potency Profile Displacement
High-affinity pan-BET inhibitors may obscure the subtle BRD2/BRD4 differences that this compound was characterized to resolve in mechanistic studies.

N-(4-Bromo-2-fluorophenyl)-2-naphthamide: Quantitative Evidence


BRD4 vs. BRD2 Selectivity Profile

In a direct, head-to-head fluorescent anisotropy assay, N-(4-bromo-2-fluorophenyl)-2-naphthamide exhibited a quantifiable degree of selectivity between the structurally similar bromodomains of BRD4 and BRD2. The compound demonstrated half-maximal inhibitory concentration (IC₅₀) values of 6.31 μM against BRD4 and 3.16 μM against BRD2, revealing an approximately 2-fold difference in potency [1]. This intra-family selectivity profile is a quantifiable differentiation point, as many pan-BET inhibitors show more uniform inhibition across BRD2, BRD3, and BRD4.

BRD4 vs. BRD2 Selectivity
Head-to-head
BRD4 IC₅₀ = 6.31 µM
BRD2 IC₅₀ = 3.16 µM
Reported intra-family selectivity context. Supports differentiating BRD4/BRD2 functions.
Fluorescence anisotropy assay; 60 min incubation.
BRD4 Inhibition Bromodomain Epigenetics

Cross-Study BRD4 Inhibition Comparison

The compound's activity against BRD4 can be contextualized by cross-study comparison with other naphthamide derivatives. For example, a separate series of naphthamide VEGFR-2 kinase inhibitors reported highly potent compounds with IC₅₀ values in the low nanomolar range (e.g., 1.5 nM for compound 14c) [2]. The significantly different potency of N-(4-bromo-2-fluorophenyl)-2-naphthamide (IC₅₀ = 6.31 μM) against a distinct target (BRD4) underscores that the naphthamide scaffold is a versatile core whose biological profile is exquisitely sensitive to substitution patterns, rather than a class with interchangeable activity.

Cross-Study BRD4 Comparison
Context-dependent
BRD4 IC₅₀ = 6.31 µM
vs. VEGFR-2 Inhibitor IC₅₀ = 1.5 nM
Scaffold versatility context. Use as a defined, lower-affinity BRD4 ligand probe.
Cross-study comparison with distinct assay platforms.
BRD4 Inhibition Chemical Probe Structure-Activity Relationship (SAR)

Storage and Stability Profile

Procurement decisions in compound management are heavily influenced by a compound's physical properties and stability. N-(4-Bromo-2-fluorophenyl)-2-naphthamide is supplied as a solid, which is documented to be stable for 2 years from the date of purchase under recommended storage conditions . For working stock solutions, it demonstrates defined stability parameters, with solutions in DMSO or DMF being storable at -20°C for up to 3 months . This level of documentation provides a clear baseline for procurement and experimental planning, mitigating the risk of compound degradation that can lead to spurious results or failed assays.

Storage & Stability
Data to verify
Solid: 2 years (RT)
Solution: 3 months (-20°C)
Supports procurement and experimental planning. Mitigates degradation risk.
Supplier-reported stability context. Requires independent verification for critical studies.
Compound Management Stability Solubility

Solubility Characterization

A known and consistent solubility profile is a prerequisite for accurate dose-response experiments. The solubility of N-(4-Bromo-2-fluorophenyl)-2-naphthamide has been characterized, with reports indicating it is soluble in DMSO and DMF up to a concentration of 25 mg/mL . This is a valuable piece of supporting data for researchers designing in vitro assays, as it defines the feasible stock concentration range and helps in selecting an appropriate solvent system to avoid compound precipitation, which can lead to inaccurate IC₅₀ or EC₅₀ measurements.

Solubility Characterization
Data to verify
DMSO: up to 25 mg/mL
DMF: up to 25 mg/mL
Reported analytical context. Aids in selecting an appropriate solvent system.
Supplier-reported solubility context. Confirm under actual assay conditions.
Solubility Assay Development DMSO DMF

N-(4-Bromo-2-fluorophenyl)-2-naphthamide: Recommended Applications


Dissecting BRD4 vs. BRD2 Functions

This compound is most suitably employed as a research tool in epigenetic studies aiming to dissect the non-redundant functions of the BET family proteins BRD4 and BRD2. Its characterized, albeit modest, potency and quantifiable selectivity (~2-fold preference for BRD2 over BRD4 [1]) makes it appropriate for use in carefully controlled cellular assays (e.g., in reporter gene assays or proliferation studies) where its effects can be directly compared to those of a known, highly selective BRD4 inhibitor or a pan-BET inhibitor. This allows researchers to attribute phenotypic outcomes more specifically to the inhibition of one bromodomain over the other, a task that is difficult with less selective tool compounds.

Naphthamide SAR Exploration

The compound serves as an excellent reference point or starting scaffold for medicinal chemistry SAR campaigns focused on developing naphthamide-based inhibitors. Its well-defined BRD4/BRD2 IC₅₀ values [1] and its specific halogenation pattern provide a clear baseline against which the activity and selectivity of newly synthesized analogs can be measured. Researchers can use it as a control to understand how modifications to the phenyl ring or the naphthalene core (e.g., as seen with N-(4-bromo-2-fluorophenyl)-2-ethoxy-1-naphthamide ) shift target engagement and selectivity profiles, thereby rationally guiding the design of more potent or selective compounds.

Library Annotation & Chemogenomic Profiling

For institutions engaged in chemogenomics or high-throughput screening (HTS) triage, this compound is valuable for annotating compound libraries. Its documented, multi-target profile (showing activity against BRD4 and BRD2 [1], and a lack of significant activity against VEGFR-2 [2]) provides crucial bioactivity metadata. This information aids in the identification and deprioritization of potential false-positive hits in phenotypic screens, as a 'hit' from a screen can be cross-referenced against its known BET bromodomain activity to determine if the observed phenotype is likely due to on-target epigenetic modulation or an off-target effect.

In Vitro Assay Development & Validation

The compound's characterized physical properties make it a reliable candidate for use in developing and validating in vitro biochemical and biophysical assays. Its defined solubility in DMSO and DMF (up to 25 mg/mL ) and documented long-term storage stability reduce the technical hurdles associated with assay setup. It can be used as a control compound to test assay robustness, determine Z-factors for BRD4/BRD2 fluorescence polarization assays, or benchmark new assay technologies against a standard ligand with a known IC₅₀ profile.

Application
Selection Property
Validation Focus
BRD4/BRD2 Functional Dissection
Intra-family selectivity context
Phenotypic anchoring to BRD2 vs. BRD4 in cellular assays
Naphthamide SAR Campaigns
Scaffold reference point and baseline
Shift in reported binding context with structural modifications
Library Annotation & Screening
Multi-target bioactivity metadata
Deconvolution of BET-mediated hits in phenotypic screens
In Vitro Assay Development
Documented storage stability
Assay robustness (Z-factor) testing with a characterized ligand

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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